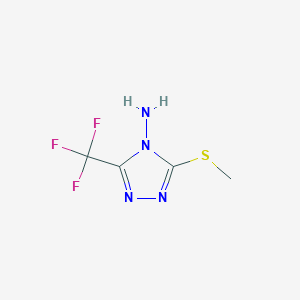

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Overview

Description

The molecule “3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine” contains several functional groups including a methylthio group, a trifluoromethyl group, and a 1,2,4-triazole ring. These functional groups are often found in various pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties1.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, trifluoromethyl groups can be incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes1. Methylthio groups can be introduced using various sulfur-containing reagents2.

Molecular Structure Analysis

The trifluoromethyl group is known to have a significant impact on the physicochemical properties of the molecule, including its lipophilicity and metabolic stability1. The 1,2,4-triazole ring is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities.

Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions, including transition metal-mediated trifluoromethylation reactions1. The 1,2,4-triazole ring can also undergo various reactions, including nucleophilic substitutions and ring-opening reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecule1.Scientific Research Applications

Amination Studies

The amination of triazines, including derivatives like 3-(methylthio)-1,2,4-triazine, has been explored for understanding reaction mechanisms. For instance, Rykowski and Plas (1982) studied the amination of 5-R- and 6-R-3-X-1,2,4-triazines using potassium amide in liquid ammonia and phenyl phosphorodiamidate, leading to the formation of 3-amino-1,2,4-triazines (Rykowski & Plas, 1982).

Synthesis and Characterization

The synthesis of various 1,2,4-triazole derivatives has been a subject of research, contributing to the understanding of their chemical properties and potential applications. Reitz and Finkes (1989) described the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles, highlighting the reaction of 1,3,4-oxadiazole with primary amines (Reitz & Finkes, 1989).

Pharmaceutical Applications

Design and synthesis of 1,2,4-triazole derivatives, including 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, have been explored for their potential antimicrobial properties. Choudhary et al. (2023) developed urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties, evaluated for antibacterial activity against various pathogens (Choudhary et al., 2023).

Photophysical Properties

The exploration of the photophysical properties of 1,2,4-triazole derivatives is significant for applications in organic and medicinal chemistry. Guo et al. (2021) described a method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Industrial Applications

Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, a fundamental raw material in fine organic synthesis, highlighting their applications in agriculture, medicine, and high-energy substances (Nazarov et al., 2022).

Energetic Materials

Yan et al. (2021) synthesized a trifluoromethyl-containing fused triazole-triazine energetic molecule, demonstrating its potential as heat-resistant energetic material due to its high thermal stability and insensitivity to mechanical stimulation (Yan et al.,2021)

Safety And Hazards

Future Directions

The incorporation of trifluoromethyl groups into organic motifs has seen enormous growth in the last decade, and this trend is expected to continue in the future1. The development of new synthetic methods for the introduction of trifluoromethyl and methylthio groups could open up new possibilities for the design and synthesis of novel bioactive compounds.

Please note that this is a general analysis based on the functional groups present in the molecule and similar compounds. For a more accurate and detailed analysis, specific studies and experimental data on “3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine” would be needed.

properties

IUPAC Name |

3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFJPELXLLYBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine | |

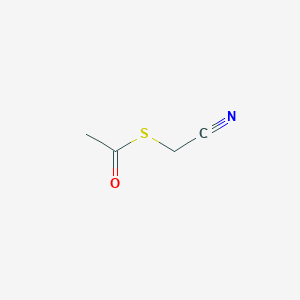

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride](/img/structure/B1350611.png)

![4-Chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1350614.png)

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)